(R)-(+)-3-Methylcyclopentanone
Overview
Description
(R)-(+)-3-Methylcyclopentanone is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoelectron Spectroscopy and Circular Dichroism
(R)-3-Methylcyclopentanone [(R)-3-MCP] has been studied using photoelectron spectroscopy and photoelectron circular dichroism (PECD). This research has shown the sensitivity of PECD methodology to conformational and structural changes in unoriented (R)-3-MCP in the gas phase, which is significant for the characterization of chiral molecular systems (Turchini et al., 2013).
Circular Dichroism in Different Phases
Studies on the linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone (R-3MCP) in both the gas and liquid phases have been conducted. These investigations have provided valuable insights into the chiroptical properties of R-3MCP, enhancing our understanding of its behavior in different states (Li et al., 2006).
Vibrational Raman Optical Activity
Research involving vibrational Raman optical activity (ROA) of R-3MCP has contributed significantly to the field. These studies, which include both experimental and theoretical aspects, have enabled a better understanding of the ROA signals present in R-3MCP (Polavarapu et al., 1993).
IR Spectroscopy in Different Matrices
Infrared (IR) spectroscopy of R3MCP in various matrices, including para-hydrogen and argon, has been a focus of research. This work involves high-resolution spectroscopy and computational analysis to investigate molecular conformation, providing valuable insights into the structural properties of R3MCP (Al-Basheer, 2016).
Optical Activity and Environmental Impacts
The study of optical rotatory dispersion of R-3MCP under isolated and solvated conditions has helped to understand the impact of environmental factors on its chiroptical properties. This research has implications for understanding the intrinsic behavior of such compounds in different environments (Lahiri et al., 2013).
Circular Dichroism in Ionization Processes
Research on the circular dichroism (CD) in ion yield for R-3MCP during different excitation/ionization schemes has revealed important aspects of CD in molecular ionization processes. This work contributes to a better understanding of the cumulative CD effect in successive electronic transitions (Bornschlegl et al., 2007).
Conformational Studies and Specific Rotation
Investigations into the conformer populations of R-3MCP using various spectroscopic techniques have provided insights into the conformer equilibrium and their specific rotation properties. This research is crucial for understanding the molecular dynamics and chiroptical behavior of R-3MCP (He et al., 2004).
Properties
IUPAC Name |
(3R)-3-methylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKRXIIIYJGNNU-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985281 | |
Record name | (R)-3-Methylcyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6672-30-6 | |
Record name | (+)-3-Methylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6672-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylcyclopentanone, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006672306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-3-Methylcyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-3-methylcyclopentanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLCYCLOPENTANONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374105OS0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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